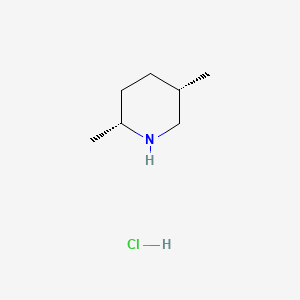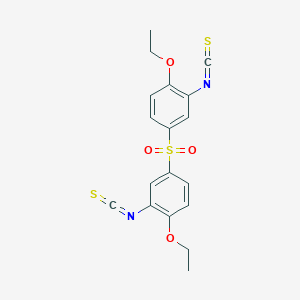
5-Cyclopropyl-1,2,4-triazin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclopropyl-1,2,4-triazin-3-amine is a heterocyclic compound that belongs to the triazine family. Triazines are a class of nitrogen-containing heterocycles that have gained significant attention due to their diverse biological activities and applications in various fields. The presence of a cyclopropyl group in the 5-position of the triazine ring adds unique chemical properties to this compound, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-1,2,4-triazin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with cyanuric chloride, followed by cyclization to form the triazine ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity .
Análisis De Reacciones Químicas
Types of Reactions
5-Cyclopropyl-1,2,4-triazin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Oxidation and Reduction: The triazine ring can be subjected to oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the triazine ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted triazine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the triazine ring .
Aplicaciones Científicas De Investigación
5-Cyclopropyl-1,2,4-triazin-3-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. It is also used in the development of new synthetic methodologies.
Biology: The compound has shown potential as a bioactive molecule with antifungal, anticancer, and antiviral properties. It is used in the study of biological pathways and mechanisms.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 5-Cyclopropyl-1,2,4-triazin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazine: A parent compound of the triazine family, lacking the cyclopropyl group.
5-Methyl-1,2,4-triazin-3-amine: A similar compound with a methyl group instead of a cyclopropyl group.
5-Phenyl-1,2,4-triazin-3-amine: A similar compound with a phenyl group instead of a cyclopropyl group.
Uniqueness
The presence of the cyclopropyl group in 5-Cyclopropyl-1,2,4-triazin-3-amine imparts unique chemical properties, such as increased ring strain and reactivity, compared to its analogs. This makes the compound particularly interesting for the development of new synthetic methodologies and the study of its biological activities .
Propiedades
Fórmula molecular |
C6H8N4 |
|---|---|
Peso molecular |
136.15 g/mol |
Nombre IUPAC |
5-cyclopropyl-1,2,4-triazin-3-amine |
InChI |
InChI=1S/C6H8N4/c7-6-9-5(3-8-10-6)4-1-2-4/h3-4H,1-2H2,(H2,7,9,10) |
Clave InChI |
LYLFJRMHJQSURU-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=CN=NC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-2-methylthiazolo[5,4-c]pyridine](/img/structure/B14014185.png)
![Ethyl 2-[(4-chlorophenyl)carbamoylamino]oxypropanoate](/img/structure/B14014186.png)







![2-amino-N-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]benzamide](/img/structure/B14014244.png)

![[S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide](/img/structure/B14014252.png)

